molecular formula C27H31N5O2S B13429022 N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine

N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine

Cat. No.: B13429022
M. Wt: 489.6 g/mol
InChI Key: GWMBPMUFLFJILW-SQJMNOBHSA-N
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Description

N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-aMine is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-aMine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the tosyl group: This step involves the reaction of the intermediate with tosyl chloride in the presence of a base.

    Attachment of the piperidine moiety: This is done through a nucleophilic substitution reaction.

    Final modifications: These may include methylation and benzylation reactions to obtain the desired compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-aMine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-aMine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.

Mechanism of Action

The mechanism of action of N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-aMine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-aMine stands out due to its unique combination of functional groups, which confer specific biological activities and potential therapeutic applications. Its ability to inhibit multiple kinases simultaneously makes it a valuable compound for further research and development .

Properties

Molecular Formula

C27H31N5O2S

Molecular Weight

489.6 g/mol

IUPAC Name

N-[(3S,4S)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C27H31N5O2S/c1-20-9-11-23(12-10-20)35(33,34)32-16-14-24-26(28-19-29-27(24)32)30(3)25-18-31(15-13-21(25)2)17-22-7-5-4-6-8-22/h4-12,14,16,19,21,25H,13,15,17-18H2,1-3H3/t21-,25+/m0/s1

InChI Key

GWMBPMUFLFJILW-SQJMNOBHSA-N

Isomeric SMILES

C[C@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5

Origin of Product

United States

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